Cas no 71132-06-4 (5-Thiazolecarboxylicacid,2-[[[(1,1-dimethylethyl)imino][(2-methyl-4-quinolinyl)amino]methyl]amino]-,ethyl ester)

5-Thiazolecarboxylicacid,2-[[[(1,1-dimethylethyl)imino][(2-methyl-4-quinolinyl)amino]methyl]amino]-,ethyl ester structure
71132-06-4 structure
Product Name:5-Thiazolecarboxylicacid,2-[[[(1,1-dimethylethyl)imino][(2-methyl-4-quinolinyl)amino]methyl]amino]-,ethyl ester
CAS-nummer:71132-06-4
MF:C21H25N5O2S
MW:411.52050280571
CID:578260
PubChem ID:3054336
Update Time:2025-04-19

5-Thiazolecarboxylicacid,2-[[[(1,1-dimethylethyl)imino][(2-methyl-4-quinolinyl)amino]methyl]amino]-,ethyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • 5-Thiazolecarboxylicacid,2-[[[(1,1-dimethylethyl)imino][(2-methyl-4-quinolinyl)amino]methyl]amino]-,ethyl ester
    • ethyl 2-[[N'-tert-butyl-N-(2-methylquinolin-4-yl)carbamimidoyl]amino]-1,3-thiazole-5-carboxylate
    • 5-thiazolecarboxylic acid, 2-[[(1Z)-[(1,1-dimethylethyl)amino][(2-methyl-4-quinolinyl)amino]methylene]amino]-, ethyl ester
    • ethyl 2-({(Z)-(tert-butylamino)[(2-methylquinolin-4-yl)amino]methylidene}amino)-1,3-thiazole-5-carboxylate
    • CHEMBL59916
    • 71132-06-4
    • DTXSID20221331
    • BRN 5638899
    • 5-Thiazolecarboxylic acid, 2-(3-tert-butyl-2-(2-methyl-4-quinolyl)guanidino)-, ethyl ester
    • 5-Thiazolecarboxylic acid, 2-((((1,1-dimethylethyl)amino)((2-methyl-4-quinolinyl)amino)methylene)amino)-, ethyl ester
    • Inchi: 1S/C21H25N5O2S/c1-6-28-18(27)17-12-22-20(29-17)25-19(26-21(3,4)5)24-16-11-13(2)23-15-10-8-7-9-14(15)16/h7-12H,6H2,1-5H3,(H2,22,23,24,25,26)
    • InChI-sleutel: HVMCFGHCUTYEAH-UHFFFAOYSA-N
    • LACHT: S1C(C(=O)OCC)=CN=C1N/C(/NC1C=C(C)N=C2C=CC=CC=12)=N\C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 411.17315
  • Monoisotopische massa: 411.172896
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 8
  • Complexiteit: 594
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 117
  • XLogP3: 4.1

Experimentele eigenschappen

  • Dichtheid: 1.25
  • Kookpunt: 547.5°Cat760mmHg
  • Vlampunt: 284.9°C
  • Brekindex: 1.629
  • PSA: 91.2
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd